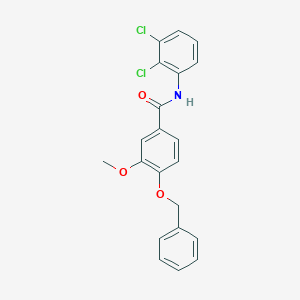![molecular formula C19H16N4O4S2 B426864 ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B426864.png)
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the thiophene derivative with the oxadiazole moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
科学研究应用
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with various biological targets and pathways.
作用机制
The mechanism of action of ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
相似化合物的比较
Similar Compounds
- Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Thiophene Derivatives : Various thiophene-based compounds with similar structural features .
Uniqueness
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate is unique due to its combination of functional groups, which impart specific chemical and biological properties.
属性
分子式 |
C19H16N4O4S2 |
|---|---|
分子量 |
428.5g/mol |
IUPAC 名称 |
ethyl 4-cyano-3-methyl-5-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H16N4O4S2/c1-3-26-18(25)15-11(2)13(9-20)17(29-15)21-14(24)10-28-19-23-22-16(27-19)12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,21,24) |
InChI 键 |
GRJHFGPGFQDLBF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C#N)C |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[difluoro(trifluoromethoxy)methyl]-3-methyl-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B426785.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426786.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B426789.png)
![N-(3-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426790.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426793.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B426795.png)

![Ethyl 2-[({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B426799.png)
![N-(3-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426800.png)
![N-(2,4-difluorophenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426802.png)
![Methyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B426803.png)
![N-[4-(benzyloxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426804.png)
